molecular formula C16H18O4 B14335516 Phenol, 2,2'-ethylidenebis[4-methoxy- CAS No. 106131-29-7

Phenol, 2,2'-ethylidenebis[4-methoxy-

Cat. No.: B14335516
CAS No.: 106131-29-7
M. Wt: 274.31 g/mol
InChI Key: FUYCENQBONZYEY-UHFFFAOYSA-N
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Description

Phenol, 2,2’-ethylidenebis[4-methoxy-] is an organic compound with the molecular formula C16H18O4. It is a type of bisphenol, which means it contains two phenol groups connected by an ethylidene bridge. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,2’-ethylidenebis[4-methoxy-] can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with acetaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the ethylidene bridge between the two phenol groups.

Industrial Production Methods

In industrial settings, the production of phenol, 2,2’-ethylidenebis[4-methoxy-] often involves large-scale reactions using similar condensation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-ethylidenebis[4-methoxy-] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to form quinones.

    Reduction: Quinones formed from oxidation can be reduced back to phenols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

Phenol, 2,2’-ethylidenebis[4-methoxy-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant and antimicrobial activities.

    Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of phenol, 2,2’-ethylidenebis[4-methoxy-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with proteins and enzymes, affecting their function. The compound’s reactivity also allows it to participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Phenol, 2,2’-ethylidenebis[4-methoxy-] can be compared with other bisphenols, such as bisphenol A (BPA) and bisphenol S (BPS). While all these compounds contain two phenol groups, the nature of the connecting bridge and the presence of additional substituents can significantly influence their chemical properties and applications.

List of Similar Compounds

  • Bisphenol A (BPA)
  • Bisphenol S (BPS)
  • Bisphenol F (BPF)

Phenol, 2,2’-ethylidenebis[4-methoxy-] is unique due to its specific ethylidene bridge and methoxy substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

106131-29-7

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-4-methoxyphenol

InChI

InChI=1S/C16H18O4/c1-10(13-8-11(19-2)4-6-15(13)17)14-9-12(20-3)5-7-16(14)18/h4-10,17-18H,1-3H3

InChI Key

FUYCENQBONZYEY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)C2=C(C=CC(=C2)OC)O

Origin of Product

United States

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